molecular formula C17H25NO9 B610256 Propargyl-PEG5-CH2CO2-NHS CAS No. 1161883-51-7

Propargyl-PEG5-CH2CO2-NHS

Cat. No. B610256
CAS RN: 1161883-51-7
M. Wt: 387.39
InChI Key: BNRYRRHZTIDZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG5-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG5-CH2CO2-NHS is C17H25NO9 . It has a molecular weight of 387.4 g/mol . The functional groups present in this compound are Propargyl and CH2CO2-NHS .


Chemical Reactions Analysis

Propargyl-PEG5-CH2CO2-NHS is an amine reactive linker with an alkyne moiety which can react with azide-bearing biomolecules in copper-catalyzed Click Chemistry reactions . The PEG units enhance the solubility of the linker in aqueous media .

Scientific Research Applications

Bioconjugation

Propargyl-PEG5-CH2CO2-NHS is widely used in bioconjugation with antibodies (ADC), proteins, peptides, and other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .

Click Chemistry

This compound is an amine reactive linker with an alkyne moiety which can react with azide-bearing biomolecules in copper-catalyzed Click Chemistry reactions . The PEG units enhance the solubility of the linker in aqueous media .

Derivatizing Peptides and Antibodies

Propargyl-PEG5-CH2CO2-NHS is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis of Propargyl Derivatives

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Synthesis of Homopropargylic Alcohols

An efficient protocol for the synthesis of homopropargylic alcohols in moderate to good yields was reported that utilized propargylic carbonates .

Research and Development

This compound is used in research and development, and it’s not for clinical use . It’s also used for research purposes .

Mechanism of Action

Target of Action

The primary targets of Propargyl-PEG5-CH2CO2-NHS are biomolecules with amine groups, such as peptides and antibodies . These biomolecules play crucial roles in various biological processes, including immune response and cell signaling.

Mode of Action

Propargyl-PEG5-CH2CO2-NHS interacts with its targets through a process known as derivatization . This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, allowing Propargyl-PEG5-CH2CO2-NHS to form covalent bonds with amine-bearing biomolecules . The propargyl group can then react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily involved in the action of Propargyl-PEG5-CH2CO2-NHS is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage between the propargyl group of Propargyl-PEG5-CH2CO2-NHS and azide-bearing compounds or biomolecules . The resulting triazole linkage is robust and resistant to cleavage, ensuring the stability of the modifications introduced by Propargyl-PEG5-CH2CO2-NHS.

Result of Action

The primary result of the action of Propargyl-PEG5-CH2CO2-NHS is the derivatization of amine-bearing biomolecules . This modification can alter the properties of the biomolecules, potentially enhancing their stability, activity, or other characteristics. The stable triazole linkage formed by the reaction of the propargyl group with azide-bearing compounds or biomolecules ensures the durability of these modifications .

Action Environment

The action of Propargyl-PEG5-CH2CO2-NHS can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content

Safety and Hazards

According to the safety data sheet, in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRYRRHZTIDZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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